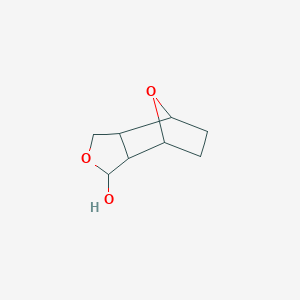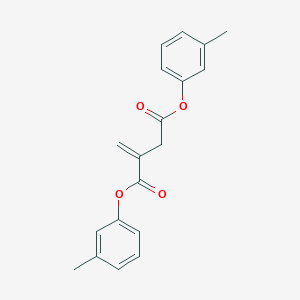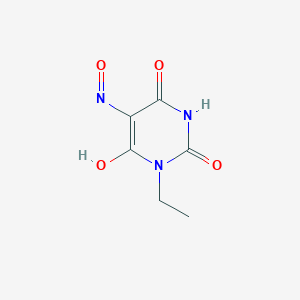
1-Ethyl-5-(hydroxyimino)pyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-5-(hydroxyimino)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes an ethyl group, a hydroxyimino group, and three keto groups at positions 2, 4, and 6 of the pyrimidine ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-(hydroxyimino)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of ethyl acetoacetate with urea, followed by oxidation and hydrolysis steps The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the pyrimidine ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-5-(hydroxyimino)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different chemical and biological properties.
Applications De Recherche Scientifique
1-Ethyl-5-(hydroxyimino)pyrimidine-2,4,6(1H,3H,5H)-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of agrochemicals and dyes due to its versatile chemical properties.
Mécanisme D'action
The mechanism of action of 1-Ethyl-5-(hydroxyimino)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
- 1-Methyl-5-(hydroxyimino)pyrimidine-2,4,6(1H,3H,5H)-trione
- 1-Propyl-5-(hydroxyimino)pyrimidine-2,4,6(1H,3H,5H)-trione
- 1-Butyl-5-(hydroxyimino)pyrimidine-2,4,6(1H,3H,5H)-trione
Comparison: Compared to its similar compounds, 1-Ethyl-5-(hydroxyimino)pyrimidine-2,4,6(1H,3H,5H)-trione exhibits unique properties due to the presence of the ethyl group This group can influence the compound’s solubility, reactivity, and biological activity
Propriétés
Numéro CAS |
74003-47-7 |
|---|---|
Formule moléculaire |
C6H7N3O4 |
Poids moléculaire |
185.14 g/mol |
Nom IUPAC |
1-ethyl-6-hydroxy-5-nitrosopyrimidine-2,4-dione |
InChI |
InChI=1S/C6H7N3O4/c1-2-9-5(11)3(8-13)4(10)7-6(9)12/h11H,2H2,1H3,(H,7,10,12) |
Clé InChI |
QORJFTVWLZSOHH-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C(=O)NC1=O)N=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



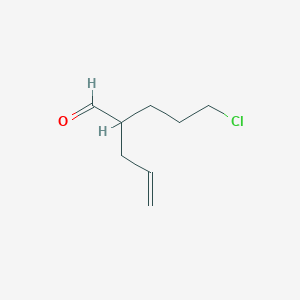
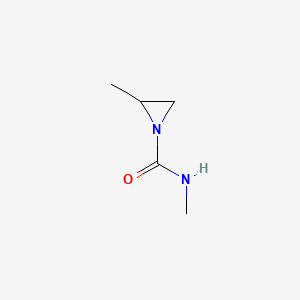
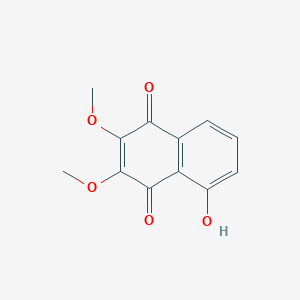
![N-[[1-(3-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide](/img/structure/B14442613.png)
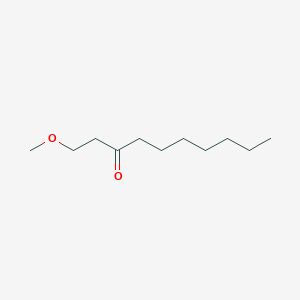
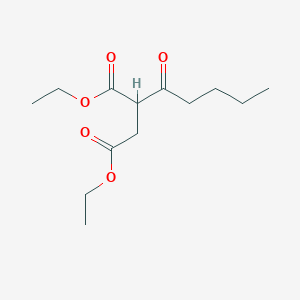
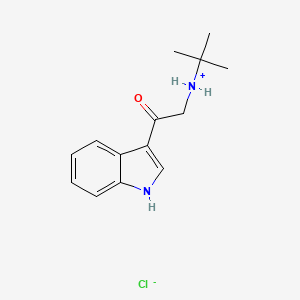
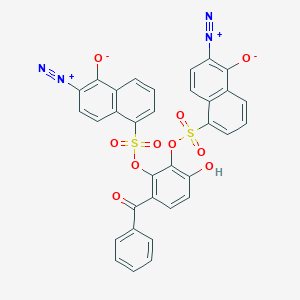
![3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14442649.png)
![1,1'-[3-(But-3-en-1-yl)-3-methylcycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14442656.png)
